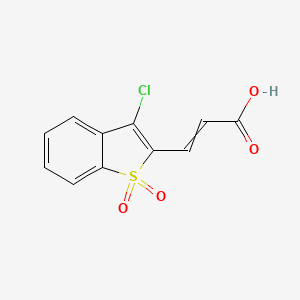
2-Chloro-4-fluorobenzyl alcohol
Vue d'ensemble
Description
2-Chloro-4-fluorobenzyl alcohol is a chemical compound with the molecular formula ClC6H3(F)CH2OH . It is used in various applications such as pharmaceutical synthesis and as an intermediate in the production of fine chemicals .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluorobenzyl alcohol consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a benzyl alcohol group . The molecular weight is 160.57 g/mol .Physical And Chemical Properties Analysis
2-Chloro-4-fluorobenzyl alcohol has a molecular weight of 160.57 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 20.2 Ų . The exact mass and monoisotopic mass are 160.0091207 g/mol .Applications De Recherche Scientifique
Synthesis and Characterization
- Fluorobenzyl Derivatives : A study by Hida et al. (1995) explored the preparation of new 2-(α-fluorobenzyl)benzimidazole derivatives, utilizing fluorination techniques with benzylic alcohols, including 2-Chloro-4-fluorobenzyl alcohol (Hida, F., Beney, C., Robert, J., & Luu-Duc, C., 1995).
- Biotransformation Synthesis : Saharan and Joshi (2016) reported the eco-friendly synthesis of aromatic alcohols like 2-Chloro-4-fluorobenzyl alcohol through biotransformation using Baker’s Yeast (Saharan, R., & Joshi, J., 2016).
Metabolic Studies and Pharmacology
- Metabolite Identification : Blackledge et al. (2003) investigated the metabolic fate of fluorobenzyl alcohols in rats, identifying glycine conjugates and N-acetylcysteinyl conjugates as metabolites in urine (Blackledge, C., Nicholson, J., & Wilson, I., 2003).
- Microsomal Metabolism : Boeren et al. (1992) studied the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including compounds similar to 2-Chloro-4-fluorobenzyl alcohol, focusing on C-hydroxylation and N-hydroxylation pathways (Boeren, S., et al., 1992).
Catalysis and Chemical Reactions
- Aryl-Alcohol Oxidase Catalysis : Ferreira et al. (2015) discussed the catalysis in aryl‐alcohol oxidase, involving benzyl alcohols like 2-Chloro-4-fluorobenzyl alcohol, focusing on ligand diffusion and substrate interactions (Ferreira, P., et al., 2015).
- Photocatalytic Oxidation : Higashimoto et al. (2009)
studied the photocatalytic oxidation of benzyl alcohol derivatives, including 2-Chloro-4-fluorobenzyl alcohol, using titanium dioxide under visible light irradiation, demonstrating high conversion and selectivity into corresponding aldehydes (Higashimoto, S., et al., 2009).
Molecular and Spectroscopic Analysis
- NMR Calibration and Conformational Energies : Schaefer and Parr (1976) calibrated high-resolution proton and fluorine NMR spectra of 2-fluorobenzyl alcohol, contributing to understanding the conformational energies of such compounds (Schaefer, T., & Parr, W., 1976).
- Inclusion Complexes and Molecular Adsorption : Shibakami et al. (1996) applied controlled rate thermogravimetry to inclusion complexes of cholic acid with fluorobenzyl alcohols, like 2-Chloro-4-fluorobenzyl alcohol, to study molecular adsorption on crystal surfaces (Shibakami, M., et al., 1996).
Synthesis of Specific Compounds
- Preparation of Specific Derivatives : Crich et al. (2009) introduced a new alcohol protecting group using 2-Chloro-4-fluorobenzyl alcohol for the stereocontrolled synthesis of beta-mannopyranosides, highlighting its stability and reactivity under certain conditions (Crich, D., Li, L., & Shirai, M., 2009).
Studies in Physics and Chemistry
- Radical Generation and Identification : Huh, Yoon, and Lee (2012) conducted studies on benzyl-type radicals generated from 2-Chloro-4-fluorotoluene, providing insights into the formation and properties of radicals related to 2-Chloro-4-fluorobenzyl alcohol (Huh, C., Yoon, Y., & Lee, S., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHMDLLAHZUDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407224 | |
| Record name | 2-Chloro-4-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorobenzyl alcohol | |
CAS RN |
208186-84-9 | |
| Record name | 2-Chloro-4-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluorobenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1366102.png)


![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1366126.png)

![5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1366136.png)
![4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B1366144.png)



![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)
